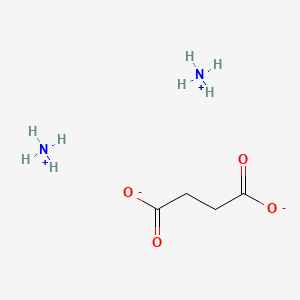
Homocitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocitric acid is a tricarboxylic acid. It is a conjugate acid of a homocitrate(1-).
Wissenschaftliche Forschungsanwendungen
Role in Nitrogenase Enzyme Function
- Homocitric acid plays a crucial role in the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme. In studies on molybdenum(VI) complexes, homocitrate demonstrated significant biological relevance by coordinating to molybdenum(VI) atoms, which could shed light on its function in nitrogenase enzymes (Zhou et al., 2006).
Synthesis for Isotopic Labeling
- This compound lactone has been synthesized with the systematic placement of carbon isotopes for detailed studies of this cofactor. This development is pivotal for research in biochemical pathways where this compound plays a role (Moore et al., 2013).
Development of Synthesis Methods
- New methods for the synthesis of this compound lactone have been developed. These methods are crucial for creating isotopomers of this compound, aiding in research that requires detailed analysis of its structure and function (Nickerson et al., 2016).
Applications in Microscale Chemistry
- Microscale chemistry experiments have been utilized in the synthesis of homocitrate. This indicates the role of microscale techniques in probing scientific research and understanding the chemical properties of this compound (Zeng-chun, 2002).
Investigating Biological Reactions
- Research on the synthesis of different isotopic forms of homocitrates and homocitrate lactones has provided insights into the stereochemistry of reactions catalyzed by homocitrate synthase, a key enzyme in certain biological pathways (Tavassoli et al., 2006).
Understanding Enzyme Regulation
- Studies on homocitrate synthase from yeast have contributed to understanding the enzyme's regulatory mechanism, particularly in terms of activation and inhibition by various effectors. This research is fundamental to our comprehension of enzyme regulation in biochemical pathways (Andi & Cook, 2005).
Eigenschaften
| 3562-74-1 | |
Molekularformel |
C7H10O7 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
XKJVEVRQMLKSMO-UHFFFAOYSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Synonyme |
homocitrate homocitric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)



